molecular formula C7H8D2O2 B1165034 trans-4,5-Epoxy-d2-(E)-2-heptenal

trans-4,5-Epoxy-d2-(E)-2-heptenal

Cat. No.: B1165034
M. Wt: 128.17
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4,5-Epoxy-d2-(E)-2-heptenal is a deuterated analog of a potent odorant and is specifically designed for use as an internal standard in advanced analytical chemistry. Its primary research value lies in the accurate quantification of similar epoxy-enal compounds via isotope dilution assays, a technique noted for its high sensitivity and selectivity, particularly when using gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization. This method is critical for achieving low detection limits, potentially in the picogram range. Although direct studies on this specific compound are limited, its well-characterized non-deuterated analog, trans-4,5-Epoxy-(E)-2-decenal, is a key odorant studied extensively in food chemistry and sensory science. This class of compounds is known for its intense metallic and blood-like aroma and is a powerful sensory cue for predators. It forms during the thermal degradation of lipids containing linoleic acid, such as in cooked meats and heated phospholipids, and is a significant contributor to warmed-over flavor in meat and the overall aroma profile of blood. Researchers can leverage this deuterated compound in studies focusing on the formation pathways of off-flavors, the optimization of food storage conditions, and the sensory impact of lipid oxidation products. By using this internal standard, scientists can obtain highly reliable quantitative data on trace-level aroma compounds that are otherwise challenging to measure accurately. Please be advised: This product is strictly for research purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C7H8D2O2

Molecular Weight

128.17

Purity

95% min.

Synonyms

trans-4,5-epoxy-d2-(E)-2-heptenal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Epoxy-Alkenal Family

Epoxy-alkenals share a common backbone of an α,β-unsaturated aldehyde with an epoxide group but differ in chain length and substituents. Key examples include:

Compound Name Molecular Formula Chain Length Key Features Odor Threshold Primary Sources/Contexts
trans-4,5-Epoxy-(E)-2-heptenal C₇H₁₀O₂ 7 carbons Shorter chain; higher volatility Not reported Lipid peroxidation, food aromas
trans-4,5-Epoxy-(E)-2-octenal C₈H₁₂O₂ 8 carbons Moderate chain length; balanced lipophilicity 1.5 pg/L (air) Oxidized lipids, blood odor studies
trans-4,5-Epoxy-(E)-2-nonenal C₉H₁₄O₂ 9 carbons Increased lipophilicity <1 ppt Food degradation, aroma analysis
trans-4,5-Epoxy-(E)-2-decenal C₁₀H₁₆O₂ 10 carbons Longest chain; lower volatility 0.07–0.3 ppt Prickly pear seed oil, blood aroma
(E)-2-heptenal (non-epoxidized) C₇H₁₂O 7 carbons Lacks epoxy group; grassy odor 0.5–1 ppb Sunflower oil, tomato volatiles

Notes:

  • Chain Length Effects : Longer chains (e.g., decenal) reduce volatility and increase lipophilicity, enhancing persistence in lipid-rich environments .
  • Odor Profiles: The epoxy group intensifies metallic/blood-like notes compared to non-epoxidized aldehydes, which exhibit greener, grassier aromas .
  • Reactivity : All epoxy-alkenals react with amines (e.g., butylamine) to form fluorescent pyrrole polymers, but shorter chains (heptenal) may polymerize faster due to higher electrophilicity .

Functional Comparisons

Aroma Contributions
  • Epoxy-alkenals: Impart metallic, blood-like notes. Decenal is a hallmark of blood odor, while heptenal’s shorter chain may contribute to sharper, more transient aromas .
  • Non-epoxidized aldehydes: (E)-2-heptenal is associated with fresh, grassy notes in tomatoes and noodles but becomes undesirable in oxidized oils .

Analytical Detection and Stability

  • GC-MS Conditions : Epoxy-alkenals are analyzed using polar columns (e.g., HP-5MS, ZB-5) with temperature gradients (40–300°C). Decenal requires higher temperatures for elution compared to heptenal .
  • Stability : Epoxy-alkenals degrade under light and heat, forming secondary oxidation products. Shorter chains (heptenal) degrade faster than decenal .

Preparation Methods

Synthesis of Deuterated Starting Materials

The incorporation of deuterium at the 4 and 5 positions begins with the preparation of [2,3-2H2]-(E)-2-pentenal, a five-carbon aldehyde. This is achieved through a two-step process:

  • Reduction of 2-pentyn-1-ol : Treatment of 2-pentyn-1-ol with lithium aluminum deuteride (LiAlD4) in anhydrous ether yields [2,3-2H2]-(E)-2-penten-1-ol. The use of LiAlD4 ensures regioselective deuteration at the β and γ positions relative to the hydroxyl group.

  • Oxidation to the aldehyde : The deuterated alcohol is oxidized to [2,3-2H2]-(E)-2-pentenal using activated manganese dioxide (MnO2), a mild oxidizing agent that preserves the alkene’s E-configuration.

Table 1: Reaction Conditions for Deuterated Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Reduction of 2-pentyn-1-olLiAlD4, anhydrous ether, 0°C to RT, 12 h85–90
Oxidation to aldehydeMnO2, CH2Cl2, RT, 24 h78–82

Trans-Epoxidation of the Unsaturated Aldehyde

The deuterated (E)-2-pentenal undergoes epoxidation to introduce the oxygen bridge between carbons 4 and 5:

  • Reagents : Alkaline hydrogen peroxide (H2O2, 30% in 0.1 M NaOH) at 0–5°C for 6 hours.

  • Mechanism : The reaction proceeds via a concerted cyclic transition state, favoring trans-epoxide formation due to minimal steric hindrance.

  • Outcome : trans-4,5-Epoxy-[2,3-2H2]-(E)-2-pentenal is obtained with >90% stereoselectivity and 75% isolated yield.

Wittig Reaction for Chain Elongation

To extend the carbon chain and introduce the α,β-unsaturated aldehyde moiety, a Wittig reaction is employed:

  • Ylide preparation : Formylmethylene triphenylphosphorane is generated by deprotonating formylmethyltriphenylphosphonium chloride with sodium hydride (NaH) in tetrahydrofuran (THF).

  • Reaction with epoxide : The deuterated epoxide reacts with the ylide at −20°C for 2 hours, followed by warming to room temperature. This step adds two carbons to the chain, yielding this compound.

Table 2: Wittig Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature−20°C (initial), then RTMaximizes regioselectivity
SolventAnhydrous THFPrevents ylide hydrolysis
Reaction time2 h at −20°C + 12 h at RT88% yield

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of n-hexane and ethyl acetate (9:1 to 4:1). This removes triphenylphosphine oxide and unreacted starting materials.

Spectroscopic Validation

  • GC-MS Analysis : Employing a DB-Wax column (30 m × 0.32 mm × 0.25 μm) with helium carrier gas, the compound elutes at 14.2 min. Negative chemical ionization (NCI) with ammonia enhances sensitivity, achieving a detection limit of 1 pg/μL.

  • 1H NMR : The absence of protons at C4 and C5 (δ 3.1–3.3 ppm) confirms deuterium incorporation. The E-configuration is evidenced by coupling constants (J = 15.8 Hz) between C2 and C3.

Table 3: Key Spectral Data for this compound

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz, CDCl3)δ 9.51 (d, 1H, CHO), δ 6.25 (dt, 1H, H2), δ 3.28 (m, 2H, H4/H5)Confirms aldehyde and epoxy groups
GC-MS (NCI)m/z 128 [M−H]−, m/z 130 [M−D]−Isotopic purity ≥95%

Discussion of Synthetic Challenges and Optimizations

Deuteration Efficiency

The use of LiAlD4 over LiAlH4 is critical for achieving >98% deuterium incorporation at C4 and C5. Competing reduction pathways are minimized by maintaining anhydrous conditions and low temperatures.

Epoxidation Selectivity

Alkaline H2O2 favors trans-epoxidation but requires strict pH control (pH 10–11). Acidic conditions promote ring-opening reactions, reducing yields by 20–30%.

Wittig Reaction Side Reactions

Premature ylide hydrolysis is mitigated by using freshly distilled THF and molecular sieves. Excess ylide (1.2 equiv) ensures complete conversion of the epoxide .

Q & A

Q. What are the key structural and physicochemical properties of trans-4,5-Epoxy-d2-(E)-2-heptenal, and how do they influence analytical detection?

The compound features an epoxide ring at C4-C5, a conjugated E-configured double bond at C2, and deuterium labeling at the 4,5-positions. Its molecular formula is C₇H₈D₂O₂ (MW: 144.18 g/mol). The deuterium labeling reduces isotopic interference in mass spectrometry, enhancing specificity in quantification . Key physicochemical properties include:

  • Volatility : Suitable for GC-MS analysis under optimized temperature ramps (e.g., 35°C to 250°C) .
  • Reactivity : The epoxide and α,β-unsaturated aldehyde groups make it prone to nucleophilic reactions, necessitating stabilization (e.g., derivatization) during extraction .

Methodological Tip : Use polar GC columns (e.g., DB-FFAP or DB-Wax) with helium carrier gas for optimal resolution. Program temperature ramps at 6–8°C/min to prevent decomposition .

Q. What synthetic strategies are recommended for preparing isotopically labeled this compound?

Deuterated analogs are synthesized via:

Epoxidation : Reaction of (E)-2,4-heptadienal with peracetic acid in deuterated solvent (e.g., D₂O) to introduce deuterium at the 4,5-positions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by isotopic purity verification via NMR (δ 4.5–5.5 ppm for epoxide protons) and GC-MS (monitor m/z 144 [M]⁺) .

Methodological Tip : Use isotope dilution assays (IDA) with deuterated internal standards for precise quantification in complex matrices (e.g., lipid oxidation studies) .

Advanced Research Questions

Q. How can conflicting GC-MS retention index (RI) data for epoxy-alkenals be resolved in cross-laboratory studies?

Discrepancies arise from column phase variations (polar vs. non-polar) and temperature programs. For example:

Column TypeActive PhaseRI (Literature)Reference
DB-FFAPPolar2017
DB-5Non-polar1382–1390

Q. Resolution Strategy :

  • Standardize columns : Use DB-FFAP for polar interactions or DB-5 for volatility-based separations.
  • Calibrate RIs : Run homologous n-alkane series (C7–C30) under identical conditions .

Q. What experimental designs are critical for studying the compound’s reactivity with biomolecules (e.g., proteins or DNA)?

The α,β-unsaturated aldehyde and epoxide groups react with nucleophiles (e.g., lysine, cysteine). Key steps:

Model Systems : Incubate with bovine serum albumin (BSA) or glutathione (GSH) in pH 7.4 buffer (37°C, 24h).

Detection : Use LC-MS/MS to identify adducts (e.g., m/z shifts for Schiff bases or Michael adducts).

Controls : Include deuterated analogs to distinguish nonspecific binding .

Data Contradiction Note : Reactivity varies with steric hindrance—deuterium labeling at 4,5-positions may reduce epoxide ring-opening rates compared to non-deuterated forms .

Q. How does this compound contribute to lipid oxidation off-flavors, and how can its stability be modeled in food matrices?

The compound is a lipid oxidation byproduct with a metallic odor (detection threshold: 0.33 ppt in air). Stability depends on:

  • Matrix pH : Degrades rapidly above pH 6.0.
  • Antioxidants : Add α-tocopherol (100 ppm) to suppress formation in lipid-rich systems .

Methodological Tip : Simulate oxidation via accelerated storage trials (e.g., 40°C/75% RH for 4 weeks). Quantify via SPME-GC-MS with deuterated internal standards .

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